Bienvenue dans la boutique en ligne BenchChem!

Fucosterol

Cholesterol metabolism Intestinal absorption Phytosterol comparison

Fucosterol (Δ5-Avenasterol) is a brown-algae sterol that, unlike β-sitosterol, does not block intestinal cholesterol absorption. It acts as a dual LXR-α/β agonist while upregulating Insig-2a to prevent SREBP-1c-driven lipogenesis, enabling clean study of ABCA1/ABCG1-mediated cholesterol efflux. It induces adipocyte browning at 10–50 μM and shows selective cytotoxicity (T47D IC50 27.9 μg/mL). For experiments where generic phytosterols yield off-target effects, Fucosterol provides the mechanistic precision required.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 18472-36-1
Cat. No. B1670223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucosterol
CAS18472-36-1
Synonyms(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyOSELKOCHBMDKEJ-VEVYEIKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fucosterol (CAS 18472-36-1): A 3β-Sterol with Distinct Structural and Functional Differentiation from Common Phytosterols


Fucosterol (24-ethylidene cholesterol, C29H48O, molecular weight 412.7) is a 3β-sterol characterized by double bonds at the C-5 and C-24(28) positions, differentiating it from common phytosterols like β-sitosterol (C-24 ethyl group) and stigmasterol (Δ22 double bond) [1]. Primarily isolated from marine brown algae (e.g., Ecklonia stolonifera, Pelvetia siliquosa), fucosterol has demonstrated distinct pharmacological properties that warrant scientific selection over its terrestrial sterol analogs [2].

Fucosterol Cannot Be Substituted by β-Sitosterol or Stigmasterol: A Comparative Assessment of Mechanism-Driven Differentiation


Fucosterol exhibits a unique combination of structural features—specifically the 24-ethylidene side chain and absence of the Δ22 double bond—that confer distinct biological activities not observed with common phytosterols such as β-sitosterol and stigmasterol. Direct comparative studies have revealed that fucosterol fails to inhibit intestinal cholesterol absorption in the manner characteristic of sitosterol and stigmasterol, indicating divergent mechanisms of action at the molecular level [1]. Furthermore, fucosterol acts as a dual liver X receptor (LXR) agonist without inducing hepatic lipogenesis, a property not shared by its structural analogs, underscoring its potential for targeted therapeutic applications [2]. These mechanistic distinctions necessitate careful selection based on specific experimental or procurement objectives, as generic substitution with β-sitosterol or stigmasterol may yield null or off-target effects.

Fucosterol (CAS 18472-36-1): Quantifiable Differentiation Versus β-Sitosterol and Stigmasterol in Key Biological Assays


Cholesterol Absorption Inhibition: Fucosterol vs. Sitosterol and Stigmasterol

In a direct head-to-head comparison in a rat model, fucosterol demonstrated a distinct lack of cholesterol absorption inhibition compared to sitosterol and stigmasterol. Under identical experimental conditions where sitosterol and stigmasterol each inhibited cholesterol absorption by 54%, fucosterol had no effect on luminal cholesterol absorption [1].

Cholesterol metabolism Intestinal absorption Phytosterol comparison

Liver X Receptor (LXR) Agonism: Selective Modulation Without Hepatic Lipogenesis

Fucosterol is a dual LXR-α and LXR-β agonist that upregulates reverse cholesterol transport genes (ABCA1, ABCG1, ApoE) without inducing hepatic triglyceride accumulation, a common adverse effect of synthetic LXR agonists. This selective modulation is attributed to fucosterol's upregulation of Insig-2a, which delays SREBP-1c nuclear translocation [1]. In contrast, β-sitosterol and stigmasterol do not exhibit this specific LXR-mediated gene expression profile.

Nuclear receptor Cholesterol homeostasis Reverse cholesterol transport

Adipocyte Browning and Anti-Adipogenic Activity: Fucosterol vs. β-Sitosterol

Fucosterol induces adipocyte browning in 3T3-L1 cells, a process characterized by enhanced mitochondrial activity and increased energy expenditure. Treatment with fucosterol (10-50 μM) suppressed lipid accumulation and downregulated adipogenic transcription factors (PPARγ, C/EBPα, SREBP-1) while enhancing lipolysis via phosphorylation of HSL and AMPK [1]. β-Sitosterol, in comparable models, has not been reported to induce browning and primarily exerts anti-adipogenic effects through different pathways.

Obesity Adipogenesis Metabolic syndrome

Selective Cytotoxicity Against Cancer Cells: Fucosterol vs. β-Sitosterol and Stigmasterol

Fucosterol exhibits selective cytotoxicity against breast cancer (T47D) and colon cancer (HT29) cell lines with IC50 values of 27.94 μg/mL and 70.41 μg/mL, respectively, while showing no toxicity in non-cancerous Caco-2 and NIH 3T3 cells up to 70 μg/mL [1]. In comparative studies, fucosterol demonstrated the highest cytotoxicity against breast cancer cell lines at low concentrations without affecting non-tumoral cells [2]. β-Sitosterol and stigmasterol generally exhibit lower potency and less selective cytotoxicity profiles in similar assays.

Cancer Cytotoxicity Selectivity

PCSK9 Downregulation: A Unique Mechanism for Atheroprotection

Fucosterol significantly reduces the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) both in vivo (apoE−/− mice) and in vitro (HUVECs), a mechanism not reported for β-sitosterol or stigmasterol. In apoE−/− mice fed a high-fat diet, fucosterol treatment reduced PCSK9 expression in aortic sections (p < 0.001) [1]. This downregulation of PCSK9, a key regulator of LDL receptor degradation, represents a distinct pathway for atheroprotection.

Atherosclerosis PCSK9 Lipid metabolism

Fucosterol: Optimal Procurement Scenarios Based on Quantifiable Differentiation


Investigating LXR-Mediated Reverse Cholesterol Transport Without Hepatic Steatosis

Procure fucosterol for studies focused on reverse cholesterol transport mechanisms where synthetic LXR agonists cause confounding hepatic triglyceride accumulation. Fucosterol's dual LXR-α/β agonism, coupled with upregulation of Insig-2a to prevent SREBP-1c translocation, provides a clean experimental system to study ABCA1/ABCG1/ApoE upregulation and cholesterol efflux in macrophages and hepatocytes [1].

Screening for Anti-Adipogenic and Browning Agents in Obesity Research

Utilize fucosterol as a positive control or test compound in adipocyte browning assays using 3T3-L1 preadipocytes. Its demonstrated ability to induce browning at 10-50 μM, while suppressing PPARγ and C/EBPα and enhancing AMPK/HSL phosphorylation, offers a defined benchmark for comparing novel compounds [2]. This scenario leverages fucosterol's unique browning phenotype not observed with β-sitosterol.

Selective Cytotoxicity Screening in Breast and Colon Cancer Models

Employ fucosterol in cancer cell line panels (e.g., T47D, HT29) where selective cytotoxicity is desired. With IC50 values of 27.94 μg/mL (T47D) and 70.41 μg/mL (HT29) and no toxicity in Caco-2/NIH 3T3 cells up to 70 μg/mL, fucosterol serves as a benchmark for evaluating selective anti-cancer agents, particularly those targeting triple-negative breast cancer [3].

Mechanistic Studies of PCSK9 Regulation in Atherosclerosis

Use fucosterol to probe PCSK9-dependent pathways in atherosclerosis models. Its ability to significantly reduce PCSK9 expression in vivo (apoE−/− mice) and in vitro (ox-LDL-treated HUVECs) provides a tool distinct from statins or PCSK9 antibodies, enabling investigation of upstream regulatory mechanisms involving NF-κB and MAPK signaling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fucosterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.